

Historical development and discovery of Clopyralid as a herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clopyralid**

Cat. No.: **B1669233**

[Get Quote](#)

An In-depth Technical Guide to the Historical Development and Discovery of **Clopyralid** as a Herbicide

Introduction

Clopyralid, chemically known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective, post-emergence herbicide that has been instrumental in the management of broadleaf weeds.^{[1][2]} As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, effectively controlling problematic weeds such as thistles and clovers in a variety of settings, including cereal crops, pastures, and turf.^{[1][2][3]} Developed by Dow AgroSciences (now part of Corteva Agriscience), its journey from discovery to a widely used agricultural tool reflects significant advancements in herbicide science.^[3] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and key experimental evaluations of **Clopyralid** for researchers and professionals in the field.

Historical Development

The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram by Dow Chemical.^[4] This foundational work paved the way for the discovery of **Clopyralid** in the same era.^[5] While discovered in the early 1960s, **Clopyralid** was not commercially launched until 1975, offering a different spectrum of weed control and enhanced selectivity compared to its predecessor.^{[4][5]} It was first registered for use in the United States in 1987.^{[6][7]}

Timeline of Key Milestones

Year	Milestone
Early 1960s	Discovery of Clopyralid by Dow Chemical research scientists. [5]
1975	Commercial launch of Clopyralid as a herbicide. [5]
Late 1970s	Further development and initial registrations of Clopyralid-based products. [8]
1987	First registered for use in the United States by the EPA. [6] [7]
2002	Voluntary de-registration by Dow AgroSciences for use on domestic lawns in the US due to compost contamination issues. [2]

Chemical Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)

The synthesis of **Clopyralid** has been approached through various chemical routes. Commercial production often starts with chlorinated pyridine derivatives.[\[8\]](#) One common laboratory and potential industrial synthesis involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[\[9\]](#) Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine and electrochemical synthesis from 3,4,5,6-tetrachloropicolinic acid.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from documented laboratory synthesis procedures.[\[9\]](#)

Materials:

- 3,5,6-trichloro-4-hydrazinopicolinic acid

- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Methylene chloride (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Water
- Reaction flask with reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 milliliters of water.
- Add a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water to the flask.
- Heat the mixture to reflux.
- While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.
- Continue heating under reflux for an additional 45 minutes.
- Cool the reaction mixture to room temperature.
- Acidify the solution with 35 milliliters of concentrated hydrochloric acid.
- Extract the aqueous layer with three portions of 100 milliliters of methylene chloride.[\[9\]](#)

- Combine the organic extracts and dry over magnesium sulfate.
- Evaporate the solvent using a rotary evaporator to yield 3,6-dichloropicolinic acid.

Mechanism of Action: A Synthetic Auxin Herbicide

Clopyralid is classified as a Group 4 herbicide (HRAC Group O), which acts as a synthetic auxin or an "auxin mimic".^{[3][11]} It mimics the action of the natural plant hormone indole-3-acetic acid (IAA).^[12]

Signaling Pathway

Clopyralid is absorbed through the leaves and roots of the plant and is translocated to the growing points.^{[6][11]} At these meristematic tissues, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the destruction of vascular tissue and plant death.^{[11][12]} The plant essentially grows itself to death.^[11] Symptoms are typically visible within a few days to weeks after application.^[3]

Physicochemical and Herbicidal Properties

The efficacy and environmental fate of **Clopyralid** are determined by its chemical and physical properties.

Table 1: Physicochemical Properties of Clopyralid

Property	Value	Reference(s)
Chemical Formula	<chem>C6H3Cl2NO2</chem>	[2]
Molecular Weight	192.00 g/mol	[13]
Appearance	Cream to white colored crystals	[8]
Water Solubility	1,000 ppm	[12]
Average Soil Half-life	40 days (can range up to one year)	[12]
Primary Degradation	Microbial metabolism in soil and sediments	[12]

Table 2: Herbicidal Spectrum and Application Rates of Clopyralid

Target Weeds	Typical Application Rate (g ae/ha)	Crop/Use Site	Reference(s)
Thistles (<i>Cirsium</i> spp.), Knapweeds (<i>Centaurea</i> spp.), Clover (<i>Trifolium</i> spp.), Dandelions (<i>Taraxacum officinale</i>)	105 - 500	Cereals (Wheat, Barley, Oats), Corn, Pastures, Rangeland, Turf, Rights-of-way	[5] [6] [11]
Canada Thistle (<i>Cirsium arvense</i>)	140 - 280	Rangeland and pastures	[14]
Cocklebur (<i>Xanthium italicum</i>)	300 - 500 mL/ha (of a 300 g/L formulation)	Maize	[15]

Key Experimental Protocols

Protocol for Assessing Post-Emergence Herbicidal Efficacy in Field Trials

This generalized protocol is based on common practices for evaluating herbicide performance.

Objective: To determine the efficacy of different rates of **Clopyralid** on target broadleaf weeds in a specific crop.

Experimental Design:

- Randomized complete block design with 4-5 replications.
- Plot size: e.g., 3m x 10m.

Treatments:

- Untreated control.
- **Clopyralid** at a low rate (e.g., 140 g ae/ha).
- **Clopyralid** at a medium rate (e.g., 280 g ae/ha).
- **Clopyralid** at a high rate (e.g., 560 g ae/ha).[16]
- Standard commercial herbicide for comparison.

Procedure:

- Establish plots in an area with a natural and uniform infestation of the target weed species.
- Apply herbicides at the post-emergence stage of the weeds (e.g., when weeds are actively growing and at a specific growth stage).
- Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
- Assess weed control visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death of weeds).
- Assess crop injury at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).

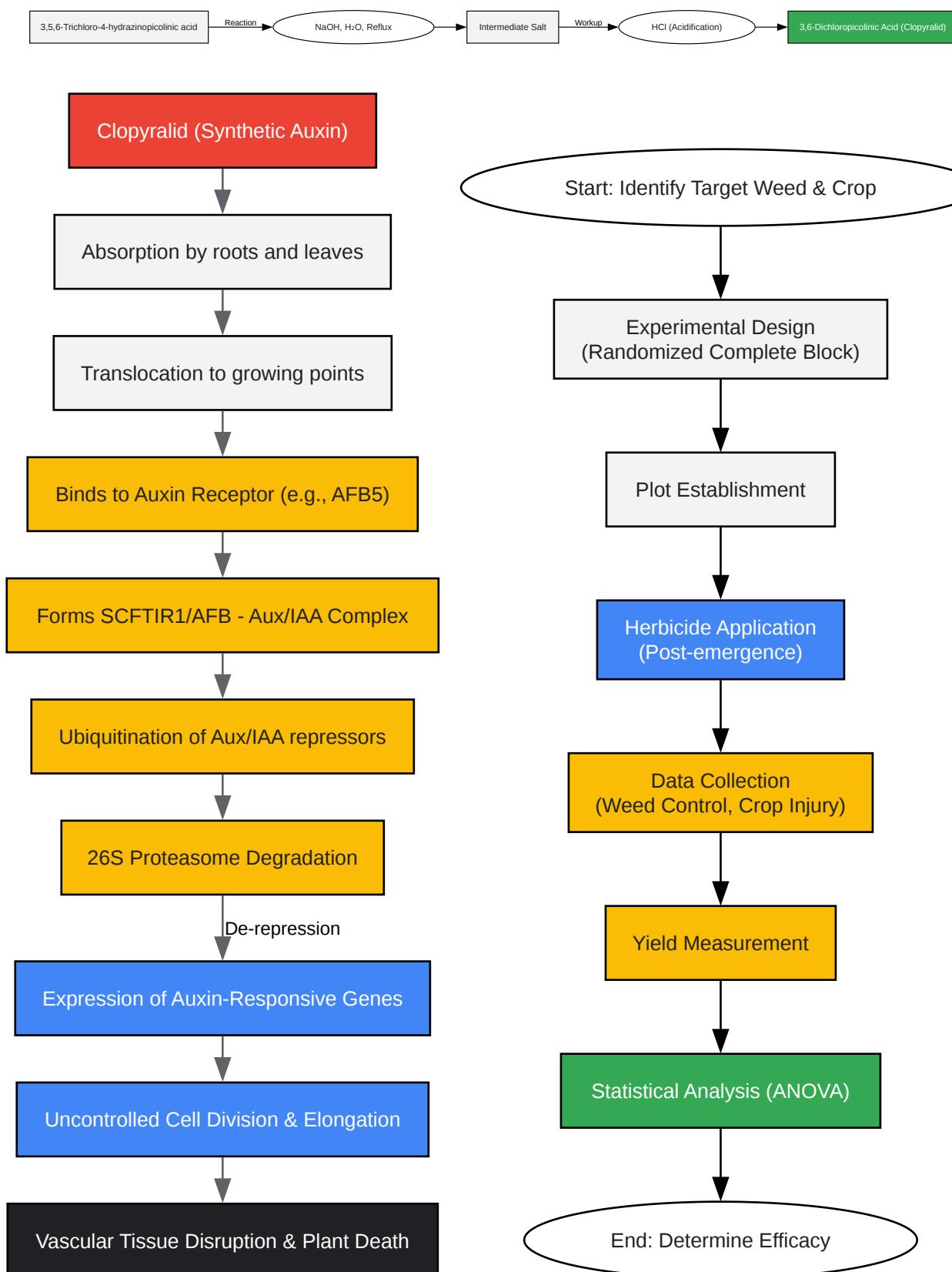
- At the end of the season, harvest the crop from a designated area within each plot to determine yield.
- Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

Protocol for Determining Clopyralid Persistence During Composting

This protocol is adapted from a study on the dynamics of **Clopyralid** during composting.[\[17\]](#)

Objective: To quantify the degradation of **Clopyralid** in compost over time.

Materials:


- Composting vessels (e.g., small composting experiment units).
- Manure and straw (or other organic materials).
- **Clopyralid** solution of known concentration.
- Analytical equipment for **Clopyralid** quantification (e.g., HPLC or GC-MS).

Procedure:

- Prepare a compost mixture by combining known amounts of organic materials (e.g., 9 kg of dairy cow manure and 3 kg of straw).[\[17\]](#)
- Divide the mixture into treatment groups.
- Spike the compost for each treatment group with a **Clopyralid** solution to achieve desired initial concentrations (e.g., 0 mg/kg, 6.7 mg/kg, and 20 mg/kg).[\[17\]](#)
- Adjust the moisture content of each mixture to an optimal level for composting (e.g., 55-60%).[\[17\]](#)
- Place each mixture into a composting vessel and maintain appropriate aeration and temperature.

- Collect samples from each vessel at regular intervals (e.g., day 0, 7, 14, 28, 42, 57, and 77).
[\[17\]](#)
- Extract **Clopyralid** from the compost samples using an appropriate solvent.
- Analyze the extracts to determine the concentration of **Clopyralid** at each time point.
- Calculate the half-life of **Clopyralid** in the compost under the specific experimental conditions.

Visualized Workflows and Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 2. Clopyralid - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. solutionsstores.com [solutionsstores.com]
- 8. Clopyralid [sitem.herts.ac.uk]
- 9. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. fbn.com [fbn.com]
- 12. invasive.org [invasive.org]
- 13. Clopyralid | C₆H₃Cl₂NO₂ | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clopyralid Herbicides, Triclopyr Herbicides, Farm, Ranch, Range & Pasture Herbicides. Ranch Wholesale, Range & Pasture Supply [ranchwholesale.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Application Time and Clopyralid Rate on Strawberry Growth and Yield | Weed Technology | Cambridge Core [cambridge.org]
- 17. Dynamics of clopyralid herbicide during composting in small composting experiment units [jstage.jst.go.jp]
- To cite this document: BenchChem. [Historical development and discovery of Clopyralid as a herbicide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669233#historical-development-and-discovery-of-clopyralid-as-a-herbicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com